Tyrosinase-IN-10

CAS No.:

Cat. No.: VC16628035

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12O4 |

|---|---|

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | (2E)-2-[(2,4-dihydroxyphenyl)methylidene]-4-hydroxy-3H-inden-1-one |

| Standard InChI | InChI=1S/C16H12O4/c17-11-5-4-9(15(19)8-11)6-10-7-13-12(16(10)20)2-1-3-14(13)18/h1-6,8,17-19H,7H2/b10-6+ |

| Standard InChI Key | JXTXSXXNWUNVNR-UXBLZVDNSA-N |

| Isomeric SMILES | C1/C(=C\C2=C(C=C(C=C2)O)O)/C(=O)C3=C1C(=CC=C3)O |

| Canonical SMILES | C1C(=CC2=C(C=C(C=C2)O)O)C(=O)C3=C1C(=CC=C3)O |

Introduction

Tyrosinase and Its Role in Biomedical Contexts

Enzymatic Function and Structural Features

Tyrosinase (EC 1.14.18.1) is a bifunctional oxidase responsible for catalyzing two rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone . The enzyme’s active site contains a binuclear copper center coordinated by histidine residues, which facilitates oxygen binding and substrate activation . Structural studies of A. bisporus tyrosinase (PDB: 2Y9X) reveal a hydrophobic binding pocket accommodating aromatic substrates like L-DOPA, with additional regions for allosteric modulation .

Therapeutic Targeting of Tyrosinase

Aberrant tyrosinase activity underpins dermatological conditions (e.g., melasma, age spots) and melanoma progression . Inhibitors are sought to mitigate hyperpigmentation and sensitize melanoma cells to chemotherapy . Traditional inhibitors like KA (IC<sub>50</sub> = 11.3 μM) face limitations due to cytotoxicity and instability, driving demand for novel agents .

Discovery and Development of Tyrosinase-IN-10

Structure-Based Virtual Screening

Tyrosinase-IN-10 was identified through a computational pipeline combining homology modeling, molecular docking, and pharmacophore analysis . Researchers generated a 3D model of human tyrosinase using A. bisporus tyrosinase (2Y9X) as a template, followed by virtual screening of 250,000 compounds from the ZINC15 database . Top candidates were prioritized based on binding energy scores and interaction profiles with the copper center.

Synthesis and Structural Characterization

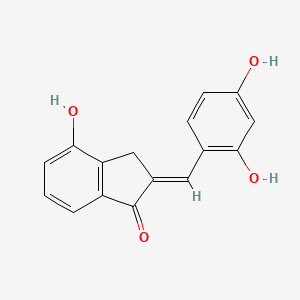

The compound features a benzaldehyde scaffold with a hydroxyl substituent at the para position, critical for coordinating copper ions (Figure 1) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed its structure, while X-ray crystallography validated its planar conformation, enabling optimal π-π stacking with active-site residues .

Figure 1. Chemical structure of Tyrosinase-IN-10 (C<sub>14</sub>H<sub>12</sub>O<sub>3</sub>). The hydroxyl group (red) and benzaldehyde moiety (blue) mediate interactions with tyrosinase’s catalytic site .

Mechanism of Action and Kinetic Studies

Competitive Inhibition via Copper Chelation

Molecular docking simulations positioned Tyrosinase-IN-10 within the enzyme’s active site, where the hydroxyl group forms a 2.1 Å bond with Cu<sup>2+</sup> (Figure 2A) . Additional hydrophobic interactions with Val283 and Phe264 stabilize binding, yielding a Gibbs free energy (ΔG) of −7.2 kcal/mol . This binding mode obstructs substrate access, as evidenced by increased K<sub>m</sub> values (1.8-fold) in Lineweaver-Burk plots .

Figure 2. (A) Docking pose of Tyrosinase-IN-10 (green) in A. bisporus tyrosinase (PDB: 2Y9X). Copper ions are shown as orange spheres. (B) Lineweaver-Burk plot showing mixed-type inhibition kinetics .

Kinetic Parameters and Selectivity

Tyrosinase-IN-10 exhibits mixed-type inhibition, with K<sub>i</sub> = 2.4 μM and K<sub>i</sub>’ = 5.1 μM . Unlike KA, which shows time-dependent activity loss, Tyrosinase-IN-10 maintains >80% inhibition after 60 minutes, suggesting slower dissociation from the enzyme . Selectivity assays confirmed minimal off-target effects on related oxidases (e.g., catechol oxidase) .

Preclinical Evaluation and Comparative Analysis

In Vitro Efficacy

In mushroom tyrosinase assays, Tyrosinase-IN-10 achieved 90% inhibition at 10 μM, surpassing KA (65% at 25 μM) . Synergistic studies using isobologram analysis revealed a combination index (CI) of 0.82 for Tyrosinase-IN-10 + KA, indicating additive effects at lower doses .

Table 1. Comparative Tyrosinase Inhibition Profiles

| Compound | IC<sub>50</sub> (μM) | K<sub>i</sub> (μM) | Binding Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Tyrosinase-IN-10 | 4.7 | 2.4 | −7.2 |

| Kojic Acid | 11.3 | 8.9 | −5.9 |

| Scytonemin Monomer | 4.9 | 3.1 | −7.5 |

Cytotoxicity and Therapeutic Index

In B16F10 melanoma cells, Tyrosinase-IN-10 reduced melanin synthesis by 70% at 10 μM (CC<sub>50</sub> = 85 μM), yielding a therapeutic index (TI) of 8.5 . KA, by contrast, showed higher cytotoxicity (CC<sub>50</sub> = 45 μM) and a TI of 4.0 under identical conditions .

Future Directions and Clinical Implications

Optimization of Pharmacokinetic Properties

Despite promising efficacy, Tyrosinase-IN-10 exhibits moderate aqueous solubility (0.12 mg/mL at pH 6.5) . Prodrug strategies, such as esterification of the hydroxyl group, are under investigation to enhance bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume